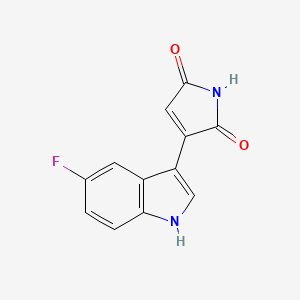

3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione

Description

3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a compound of significant interest in the field of medicinal chemistry. It is known for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO-1), an enzyme that plays a crucial role in immune regulation and cancer immunotherapy . This compound has shown potential in preclinical and clinical studies for its ability to modulate immune responses and inhibit tumor growth .

Structure

3D Structure

Properties

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-5,14H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNXMTOBIIMAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C3=CC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 5-fluoroindole with maleic anhydride under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in modulating immune responses.

Medicine: Investigated for its potential in cancer immunotherapy as an IDO-1 inhibitor.

Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO-1). IDO-1 is involved in the catabolism of tryptophan to kynurenine, a pathway that plays a role in immune regulation. By inhibiting IDO-1, 3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione reduces the production of kynurenine, thereby modulating immune responses and enhancing anti-tumor immunity .

Comparison with Similar Compounds

Similar Compounds

- 3-(5-Fluoro-1H-indol-3-yl)-propionic acid methyl ester

- Indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitors

Uniqueness

3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione is unique due to its specific binding mode to IDO-1, which does not involve coordination to the heme iron atom, unlike many other IDO-1 inhibitors. This novel binding mode contributes to its high potency and favorable pharmacokinetic properties .

Biological Activity

3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione, also known by its CAS number 374818-58-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties, including anti-inflammatory and antimicrobial effects.

- Molecular Formula : C12H7FN2O2

- Molecular Weight : 230.19 g/mol

- CAS Number : 374818-58-3

- Solubility : Soluble in DMSO and other organic solvents; stable under inert atmosphere at room temperature.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with suitable reagents to form the pyrrole structure. Various methods have been explored to optimize yields and purity.

Anti-inflammatory Activity

Research has shown that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. In a study evaluating compounds similar to this compound, it was found that these compounds inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cell (PBMC) cultures stimulated with anti-CD3 antibodies or lipopolysaccharide (LPS) .

Table 1: Anti-inflammatory Effects of Pyrrole Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 2a | 85 | 100 |

| 2b | 77 | 50 |

| 2c | 39 | 10 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The broth microdilution method demonstrated that this compound exhibits activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

Case Studies

In a recent case study focusing on the cytotoxic effects of indole derivatives, including this compound, it was observed that these compounds showed varying degrees of cytotoxicity against cancer cell lines. The study utilized assays to measure cell viability and apoptosis induction in MCF-7 breast cancer cells .

Key Findings from Case Study:

- Cytotoxicity : The compound exhibited IC50 values in the low micromolar range against MCF-7 cells.

- Mechanism of Action : Apoptosis was induced via caspase activation pathways.

- Comparative Analysis : The compound's activity was compared with standard chemotherapeutic agents like doxorubicin.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 3-(5-Fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione?

- Synthesis : The compound is typically synthesized via multi-step procedures involving coupling of 5-fluoroindole derivatives with pyrrole-2,5-dione precursors. For example, bromoethyl carbamate intermediates are reacted under nucleophilic substitution conditions, followed by deprotection and cyclization (e.g., General Procedures A-D in ). Purification via gradient-based preparative HPLC (e.g., 16% yield after 3 steps) ensures high purity (>98%) .

- Characterization : Key techniques include:

- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ7.39–7.98 ppm for indole protons) .

- HRMS : Validate molecular weight (e.g., m/z 450.0458 [M+H]+) .

- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1D (1H, 13C) and 2D (COSY, HSQC) experiments resolve stereochemistry and coupling patterns, particularly for the indole and pyrrole-dione moieties .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., maleimide C=O stretching at ~1700 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL for refinement (e.g., SHELX system in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., IDO1 vs. GSK-3β inhibition)?

- Assay Optimization : Use isoform-specific assays (e.g., IDO1 enzymatic assays with recombinant protein vs. GSK-3β kinase activity tests) to differentiate targets .

- Off-Target Profiling : Employ broad-panel kinase or enzyme inhibition screens to identify cross-reactivity. For example, SB216763 (a GSK-3β inhibitor with a similar pyrrole-dione core) showed divergent roles in LPS shock vs. radiation models .

Q. What strategies enhance the selectivity of this compound for IDO1 over related enzymes like TDO?

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the indole ring (e.g., 5-fluoro vs. 5-bromo) and evaluate inhibitory potency. For instance, fluorination at the indole 5-position improves IDO1 binding affinity .

- Molecular Docking : Use computational tools to model interactions with IDO1’s heme-binding pocket. Derivatives with optimized steric and electronic properties show higher selectivity (e.g., PF-06840003 in ) .

Q. How should experimental designs be tailored for in vivo efficacy studies in cancer or inflammatory models?

- Dosing Regimens : Optimize pharmacokinetics using oral administration (e.g., 10–50 mg/kg in murine models) with bioavailability assessments via LC-MS/MS .

- Endpoint Selection : Measure biomarkers like kynurenine/tryptophan ratios (IDO1 activity) or β-catenin levels (GSK-3β inhibition) in tumor tissues .

Q. What computational methods are effective for predicting the compound’s mechanism of action?

- QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric parameters with inhibitory data to guide analog design .

- Molecular Dynamics Simulations : Simulate binding stability in IDO1’s active site over 100-ns trajectories to prioritize derivatives .

Q. How can structural modifications improve solubility for therapeutic applications without compromising activity?

- Prodrug Approaches : Introduce ionizable groups (e.g., phosphate esters) on the pyrrole-dione ring to enhance aqueous solubility .

- Co-crystallization Studies : Identify polymorphs with improved dissolution profiles using solvent-drop grinding and thermal analysis .

Methodological Notes

- Data Interpretation : Cross-validate biological findings using orthogonal assays (e.g., Western blotting alongside enzymatic activity tests) to mitigate assay-specific artifacts .

- Crystallography : For novel derivatives, employ SHELX programs for structure solution and refinement, ensuring R-factor convergence below 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.